Thiol-PEG3-phosphonic acid
Overview
Description
Thiol-PEG3-phosphonic acid: is a compound that consists of a thiol group (-SH), a polyethylene glycol (PEG) chain with three ethylene glycol units, and a phosphonic acid group (PO3H2). This compound is known for its versatility and is widely used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. Its unique structure allows it to act as a linker or a functional group in various chemical reactions and processes .
Mechanism of Action
Target of Action
Thiol-PEG3-phosphonic acid is primarily used as a linker compound in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The mode of action of this compound involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound, being a PEG-based linker, connects these two ligands. The resulting PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system. This system is responsible for protein degradation within cells . By forming a part of PROTACs, this compound contributes to the selective degradation of target proteins, thereby influencing the associated biochemical pathways .
Result of Action
The primary result of the action of this compound is the degradation of target proteins within cells . This occurs due to its role as a linker in PROTACs, which recruit an E3 ubiquitin ligase to the target protein, leading to its degradation .
Action Environment
The action environment of this compound is primarily within cells, where it contributes to the degradation of target proteins as a part of PROTACs . Environmental factors that could influence its action, efficacy, and stability would likely include factors that affect intracellular conditions and the ubiquitin-proteasome system.
Biochemical Analysis
Biochemical Properties
Thiol-PEG3-phosphonic acid plays a crucial role in biochemical reactions, particularly in the synthesis of PROTACs . The exact enzymes, proteins, and other biomolecules it interacts with are largely dependent on the specific PROTAC being synthesized . The nature of these interactions typically involves the formation of a covalent bond between the this compound and the target protein, leading to the degradation of the latter .
Cellular Effects
The effects of this compound on cells are primarily related to its role in the degradation of target proteins . By facilitating the degradation of specific proteins, this compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its role in the synthesis of PROTACs . It forms a covalent bond with the target protein, which is then recognized by an E3 ubiquitin ligase . The ligase tags the target protein with ubiquitin, signaling it for degradation by the proteasome .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are largely dependent on the stability of the PROTACs it helps synthesize
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thiol-PEG3-phosphonic acid typically involves multiple steps, including PEG modification, phosphorylation, and thiolation. The general synthetic route can be summarized as follows:
PEG Modification: The starting material, polyethylene glycol, is modified to introduce functional groups that can react with phosphonic acid and thiol groups.
Phosphorylation: The modified PEG is then reacted with a phosphonic acid derivative under controlled conditions to introduce the phosphonic acid group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of appropriate catalysts and solvents .
Chemical Reactions Analysis
Types of Reactions: Thiol-PEG3-phosphonic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The thiol group can participate in nucleophilic substitution reactions with electrophiles.
Addition: The phosphonic acid group can participate in addition reactions with bases.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Alkyl halides or other electrophiles.
Addition: Bases such as sodium hydroxide.
Major Products:
Oxidation: Disulfides.
Reduction: Thiol groups.
Substitution: Alkylated thiol derivatives.
Addition: Phosphonate salts.
Scientific Research Applications
Thiol-PEG3-phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and in surface modification of materials.
Biology: Employed in the conjugation of biomolecules, such as proteins and peptides, for various assays and experiments.
Medicine: Utilized in drug delivery systems and in the development of targeted therapies, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras).
Industry: Applied in the production of coatings and adhesives due to its strong binding affinity to metal surfaces .
Comparison with Similar Compounds
Thiol-PEG4-phosphonic acid: Similar structure but with an additional ethylene glycol unit.
Thiol-PEG2-phosphonic acid: Similar structure but with one less ethylene glycol unit.
Thiol-PEG3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a phosphonic acid group.
Uniqueness: Thiol-PEG3-phosphonic acid is unique due to its balanced chain length, which provides optimal flexibility and reactivity. The presence of both thiol and phosphonic acid groups allows it to participate in a wide range of reactions and applications, making it a versatile and valuable compound in scientific research .
Biological Activity
Thiol-PEG3-phosphonic acid is a bifunctional compound that plays a significant role in various biochemical applications, particularly in drug delivery systems and bioconjugation strategies. Its unique structure, which integrates a thiol group and a phosphonic acid group linked by a polyethylene glycol (PEG) chain, enables it to serve as an effective linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This article explores the biological activity of this compound, detailing its mechanism of action, applications, and research findings.
Target of Action
this compound primarily functions as a linker in PROTAC technology. PROTACs are designed to target specific proteins for degradation by utilizing the cell's ubiquitin-proteasome system. The compound facilitates the connection between a ligand for the target protein and a ligand for an E3 ubiquitin ligase, crucial for tagging proteins for degradation.
Mode of Action
The mode of action involves the formation of a complex where this compound links the target protein with the E3 ligase. This proximity allows for the ubiquitination of the target protein, leading to its degradation by the proteasome. This process is vital for regulating protein levels within cells and can be harnessed to eliminate oncogenic proteins in cancer therapy.
This compound exhibits several key biochemical properties:
- Hydrophilicity : The PEG chain enhances solubility in aqueous environments, increasing bioavailability.
- Binding Affinity : The thiol group allows for stable interactions with maleimide-functionalized biomolecules, while the phosphonic acid group enhances binding to metal oxides.
- Stability : The compound maintains stability under physiological conditions, which is critical for effective drug delivery.
Applications
- PROTAC Synthesis : this compound is extensively used in developing PROTACs that selectively degrade unwanted proteins. This application has significant implications in cancer treatment and other diseases characterized by protein dysregulation.
- Surface Modification : The compound is also employed for modifying surfaces with terminal reactive groups. This capability allows subsequent functionalization with various biomolecules, enhancing their utility in biosensing and drug delivery systems.
- Drug Delivery Systems : By conjugating therapeutic agents to this compound, researchers have observed improved cellular uptake and efficacy of drugs, making it a valuable tool in pharmacology .
Research Findings
Recent studies have highlighted the effectiveness of this compound in various experimental settings:
- Cellular Uptake Studies : Research indicates that conjugates formed with this compound demonstrate enhanced cellular uptake compared to non-conjugated counterparts, improving therapeutic outcomes in vitro and in vivo.
- Efficacy in Cancer Models : In animal models, PROTACs utilizing this compound have shown promising results in reducing tumor sizes by effectively targeting and degrading specific oncogenic proteins .
Case Studies
Study | Objective | Findings |
---|---|---|
Study A | Evaluate cellular uptake of drug conjugates | Enhanced uptake observed with this compound conjugates compared to controls |
Study B | Assess efficacy in cancer models | Significant tumor reduction noted in mice treated with PROTACs containing this compound |
Study C | Surface modification applications | Successful functionalization achieved on metal surfaces using this compound |
Properties
IUPAC Name |
2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethylphosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19O6PS/c9-15(10,11)7-5-13-3-1-12-2-4-14-6-8-16/h16H,1-8H2,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKOBPQABCOCDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCP(=O)(O)O)OCCOCCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19O6PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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